ABT-639盐酸盐

描述

ABT-639 hydrochloride is a potent and selective T-type calcium channel blocker . It is orally bioavailable and has potential anti-hyperalgesic activity . Upon oral administration, ABT-639 selectively binds to and blocks the CaV3.2 isoform of the low voltage-gated T-type calcium channels located in peripheral sensory neurons .

Synthesis Analysis

The synthesis of ABT-639 involves optimization of ADME properties for sulfonamides leading to the discovery of this T-Type Calcium Channel Blocker . The process involves modification of initial compounds with poor metabolic stability to obtain improved stability and oral bioavailability . Further modification led to the discovery of ABT-639 .Molecular Structure Analysis

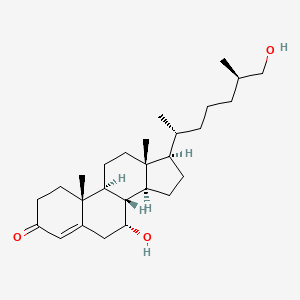

The molecular formula of ABT-639 hydrochloride is C20H21Cl2F2N3O3S . Its exact mass is 491.06 and its molecular weight is 492.360 . The elemental analysis shows that it contains Carbon (48.79%), Hydrogen (4.30%), Chlorine (14.40%), Fluorine (7.72%), Nitrogen (8.53%), Oxygen (9.75%), and Sulfur (6.51%) .Chemical Reactions Analysis

ABT-639 has high oral bioavailability, low protein binding, and a low brain:plasma ratio in rodents . Following oral administration, ABT-639 produces dose-dependent antinociception in a rat model of knee joint pain . It also increases tactile allodynia thresholds in multiple models of neuropathic pain .Physical And Chemical Properties Analysis

The molecular weight of ABT-639 hydrochloride is 492.37 . Its molecular formula is C20H21Cl2F2N3O3S . The compound is a novel, peripherally acting, selective T-type Ca2+ channel blocker .科学研究应用

Analgesic Actions in Neuropathic Pain

ABT-639 has been studied for its effects on Cav3.2 T-type calcium channels , which are significant targets for pain relief in rodent models of inflammatory and neuropathic pain . Despite its less potent inhibition of Cav3.2 currents compared to other inhibitors, ABT-639 has shown analgesic actions in mouse models when delivered systemically .

Analgesic Efficacy in Inflammatory Pain

In models of chronic inflammatory pain, such as the Complete Freund’s Adjuvant (CFA) model, ABT-639 reversed thermal hyperalgesia upon systemic delivery. This indicates that ABT-639 acts primarily at peripheral sites and requires the presence of Cav3.2 channels for its analgesic effects .

Pharmacokinetics and Safety in Humans

ABT-639 has undergone a first-in-human study to evaluate its pharmacokinetics, tolerability, and safety after single and multiple doses in healthy volunteers. The study found ABT-639 to have an acceptable safety and pharmacokinetic profile, making it a potential candidate for further clinical development .

Uric Acid Level Modulation

Unexpectedly, ABT-639 has been associated with a statistically significant and clinically relevant decrease in blood uric acid levels in healthy volunteers. This effect is possibly due to the inhibition of the URAT1 transporter, suggesting a potential application in managing conditions like gout .

Peripheral Nerve Blockade

ABT-639’s selective blockade of Cav3.2 channels suggests its use as a peripheral nerve blockade agent. This could be particularly useful in surgical procedures or conditions where localized pain management is required without central nervous system involvement .

Potential Use in Gout Patients

Simulations based on pharmacokinetic/pharmacodynamic models predict that ABT-639 could provide clinically meaningful lowering of blood uric acid levels in gout patients. This is based on its urate-lowering response observed in healthy subjects, indicating a new therapeutic avenue for gout management .

作用机制

Target of Action

ABT-639 hydrochloride is a novel, peripherally acting, selective T-type Ca2+ channel blocker . These channels are important targets for pain relief in rodent models of inflammatory and neuropathic pain .

Mode of Action

ABT-639 hydrochloride interacts with its target, the T-type Ca2+ channels, by blocking them . This blocking action is selective, meaning it has little or no activity at other calcium channels, such as L-type, P-type, N-type, and R-type calcium channels .

Biochemical Pathways

It’s known that the compound’s action on t-type ca2+ channels can lead to a decrease in neuronal excitability, which can help alleviate pain .

Pharmacokinetics

In a first-in-human study, the pharmacokinetics, tolerability, and safety of ABT-639 after single and multiple doses were evaluated in healthy volunteers . ABT-639 demonstrated acceptable safety and pharmacokinetic profiles in humans . .

Result of Action

The primary result of ABT-639’s action is its analgesic (pain-relieving) effects. In preclinical studies, ABT-639 has demonstrated broad-spectrum analgesic efficacy for chronic pain . It produced robust analgesic activities following oral administration across a wide range of preclinical models of nociceptive and neuropathic pain in rodents .

Action Environment

The environment in which ABT-639 acts can influence its action, efficacy, and stability. For instance, the compound may act preferentially on inactivated channels at more depolarized holding potentials .

安全和危害

ABT-639 demonstrated acceptable safety and pharmacokinetic profiles in human . Results from assessment of the routine laboratory variables showed an unexpected statistically significant and clinically relevant decrease in blood uric acid with the increase in ABT-639 dose, which is possibly due to inhibition in URAT1 transporter .

未来方向

Future investigations, including evaluation of the urate-lowering effect of ABT-639 in gout patients, evaluation of the combination of ABT-639 with compounds that have different modes of action (such as xanthine oxidase inhibitors), and evaluation of the urate-lowering effect of ABT-639 at doses higher than 160 mg BID, are warranted .

属性

IUPAC Name |

5-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl]-4-chloro-2-fluoro-N-(2-fluorophenyl)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClF2N3O3S.ClH/c21-15-11-17(23)19(30(28,29)24-18-6-2-1-5-16(18)22)10-14(15)20(27)26-9-8-25-7-3-4-13(25)12-26;/h1-2,5-6,10-11,13,24H,3-4,7-9,12H2;1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRCYRFDOFTBHY-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CCN2C1)C(=O)C3=CC(=C(C=C3Cl)F)S(=O)(=O)NC4=CC=CC=C4F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(CCN2C1)C(=O)C3=CC(=C(C=C3Cl)F)S(=O)(=O)NC4=CC=CC=C4F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21Cl2F2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1235560-31-2 | |

| Record name | ABT-639 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235560312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT-639 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNZ74XN2EM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine](/img/structure/B1145657.png)

![(R)-5-vinyl-3-[(N-methylpyrrolidin-2-yl) methyl]-1H-indole](/img/structure/B1145672.png)